In Vitro Anti-H1N1 Potency: Antiviral Agent 34 vs. Baloxavir, Pimodivir, and Favipiravir
Antiviral agent 34 exhibits an EC50 of 0.8 nM against H1N1 (A/WSN/33) proliferation [1]. This subnanomolar potency is comparable to baloxavir (median EC50 = 0.73 nM; n=31; range: 0.20–1.85 nM) [2] and approximately 10-fold more potent than pimodivir against H1N1 (EC50 = 8 nM) . The compound is approximately 240- to 6,250-fold more potent than favipiravir against H1N1 strains (EC50 range = 0.19–5.0 μM) [3].
| Evidence Dimension | In vitro anti-H1N1 potency (EC50) |
|---|---|
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | Baloxavir: median 0.73 nM (range 0.20–1.85 nM); Pimodivir: 8 nM; Favipiravir: 0.19–5.0 μM |
| Quantified Difference | Agent 34 is equipotent to baloxavir; ~10× more potent than pimodivir; ~240–6,250× more potent than favipiravir |
| Conditions | MDCK cell-based CPE assay; H1N1 (A/WSN/33) strain for agent 34; comparable MDCK cell culture assays for comparators |
Why This Matters
This enables researchers studying highly potent influenza inhibitors to select a compound with baloxavir-level potency but a chemically distinct scaffold and resistance mechanism.
- [1] Liu X, et al. Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors. Eur J Med Chem. 2023;259:115678. View Source
- [2] European Medicines Agency. XOFLUZA (baloxavir marboxil): Summary of Product Characteristics. 2025. View Source
- [3] Sleeman K, et al. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses. Antimicrob Agents Chemother. 2010;54(6):2517-2524. View Source
